molecular formula C26H30BNO4 B2388227 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline CAS No. 875667-84-8

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B2388227
CAS No.: 875667-84-8
M. Wt: 431.34
InChI Key: MARLZALFJNQDEJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a boronic ester derivative featuring two methoxy-substituted aniline groups and a pinacol boronate moiety. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing advanced organic materials, including thermally activated delayed fluorescence (TADF) emitters and hole-transporting materials (HTMs) in perovskite solar cells . Its structure enables efficient electron-donating properties and solubility in organic solvents, critical for optoelectronic applications.

Properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BNO4/c1-25(2)26(3,4)32-27(31-25)19-7-9-20(10-8-19)28(21-11-15-23(29-5)16-12-21)22-13-17-24(30-6)18-14-22/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARLZALFJNQDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the following steps:

    Formation of the boronic ester group: This can be achieved by reacting a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst.

    Coupling reaction: The boronic ester is then coupled with an aniline derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The boronic ester group can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicine: Research into its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group reacts with halides or pseudohalides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This process is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Applications
Target Compound R1 = R2 = OMe C26H29BN2O4 444.34 g/mol OLEDs, Perovskite solar cells
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(dioxaborolan-2-yl)phenyl)aniline R1 = R2 = hexyloxy C36H50BNO4 571.60 g/mol Near-infrared absorbers
N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline R1 = R2 = Me C14H21BNO2 261.14 g/mol Electrophotocatalysis
4-Methyl-N-(4-(dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline R1 = Me, R2 = p-tolyl C26H30BNO2 399.33 g/mol Organic semiconductors
N,N-Diethyl-4-(dioxaborolan-2-yl)aniline R1 = R2 = Et C16H26BNO2 275.20 g/mol Redox-active materials

Key Observations :

  • Methoxy vs. Alkyloxy Groups: The target compound’s methoxy substituents provide stronger electron-donating effects compared to hexyloxy groups in , which prioritize solubility in non-polar media .
  • Steric Effects : N,N-Dimethyl and N,N-diethyl derivatives () reduce steric hindrance, enhancing reactivity in electrophotocatalytic reductions .

Key Observations :

  • The target compound and its hexyloxy analog () achieve comparable yields (72%) using Pd(dppf)Cl2, highlighting the efficiency of this catalyst in borylation reactions .
  • Lower yields for N,N-dimethyl derivatives (32–54%) in reflect challenges in amination steps under electrophotocatalytic conditions.

Physicochemical and Spectroscopic Properties

Table 3: NMR Data Comparison (1H NMR, δ in ppm)

Compound Name Aromatic Proton Signals Methoxy/Alkyl Signals Reference
Target Compound 7.44 (d, J = 8.4 Hz), 6.66 (d, J = 8.4 Hz) 3.93 (t, OCH3)
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(dioxaborolan-2-yl)phenyl)aniline 7.03 (d, J = 8.8 Hz), 6.91 (d, J = 8.8 Hz) 3.93 (t, OCH2)
N,N-Diethyl-4-(dioxaborolan-2-yl)aniline 7.10–6.83 (m) 3.30 (q, CH2CH3)

Key Observations :

  • The target compound’s methoxy groups resonate at δ ~3.93 ppm, distinct from hexyloxy (δ ~3.93 ppm, broader splitting) and diethylamino (δ ~3.30 ppm) signals .
  • Downfield shifts in aromatic protons (δ 7.44 ppm) indicate electron-withdrawing effects from the boronate group .

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 875667-84-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes methoxy and boronate groups, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26_{26}H30_{30}BNO4_{4}, with a molecular weight of approximately 431.33 g/mol. The presence of the boronate moiety is significant as it is often associated with various biological activities, particularly in the context of drug development.

PropertyValue
Molecular FormulaC26_{26}H30_{30}BNO4_{4}
Molecular Weight431.33 g/mol
CAS Number875667-84-8
Purity≥97%

Anticancer Potential

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, boron-containing compounds have been shown to inhibit various kinases involved in cancer cell proliferation. A study on related compounds highlighted their effectiveness against mutant forms of the epidermal growth factor receptor (EGFR), suggesting a potential pathway for therapeutic application in cancers driven by EGFR mutations .

The proposed mechanism for the biological activity of this compound involves its interaction with specific protein targets within cells. For example, the inhibition of protein kinases such as PfCLK3 has been emphasized in similar studies focusing on antimalarial activity. The inhibition of these kinases disrupts essential cellular processes in parasites and cancer cells alike .

Case Studies and Research Findings

  • Antimalarial Activity : A study focused on related compounds demonstrated that certain analogues exhibited nanomolar activity against Plasmodium falciparum kinases and showed submicromolar parasiticidal effects. This suggests that structural modifications around the boronate group can significantly enhance bioactivity .
  • EGFR Inhibition : Another investigation into boron-containing anilines revealed that they could selectively inhibit mutant forms of EGFR while sparing wild-type receptors. This selectivity is crucial for minimizing side effects in cancer treatment .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the methoxy and boronate groups can lead to varying degrees of biological activity. For instance, replacing methoxy groups with hydroxyl groups was found to alter potency significantly against target proteins .

Q & A

Q. Key Characterization :

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dioxaborolane signals (δ 1.3 ppm for pinacol methyl groups) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₃₂H₃₅BN₂O₄: 522.2684) .

Basic: What spectroscopic and analytical techniques are critical for verifying the structure of this compound?

Answer:

  • 1H/13C NMR : Resolves aromatic substitution patterns and confirms methoxy/dioxaborolane group integration. For example, the absence of NH protons confirms N-arylation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity. Discrepancies >2 ppm suggest impurities or incorrect functionalization .
  • Infrared Spectroscopy (IR) : Detects B-O stretching (~1350 cm⁻¹) and C-N/C-O vibrations (~1250 cm⁻¹) .

Q. Table 1: Representative NMR Data

Proton Environmentδ (ppm)Reference
Aromatic H (ortho to B)7.5–7.7
Methoxy (-OCH₃)3.75–3.85
Pinacol CH₃1.3

Advanced: How can reaction conditions be optimized to address yield discrepancies between chloro- and bromo-aryl precursors?

Answer:
Yields vary significantly with aryl halide leaving groups. For example:

  • Bromo precursors : 65–80% yield (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline) due to faster oxidative addition to Pd(0).
  • Chloro precursors : 30–50% yield, requiring higher catalyst loading (5 mol% Pd) or additives like CsF to enhance reactivity .

Q. Mitigation Strategies :

  • Temperature : Increase to 100°C for chloro derivatives to accelerate oxidative addition.
  • Ligand Optimization : Use XPhos or SPhos ligands to stabilize Pd intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) .

Advanced: What role does the dioxaborolane moiety play in optoelectronic applications of this compound?

Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves dual roles:

Suzuki Coupling Handle : Enables C-C bond formation with aryl halides in materials like thermally activated delayed fluorescence (TADF) emitters .

Electron-Withdrawing Effect : Stabilizes charge-transfer states in donor-acceptor systems, enhancing photoluminescence quantum yields (PLQY) in OLEDs .

Case Study : In TADF emitter TQ-oMeOTPA , the compound acts as an electron-donor unit, achieving PLQY >80% in thin films via suppressed non-radiative decay .

Advanced: How can researchers resolve contradictions in reported NMR data for structurally similar derivatives?

Answer:
Discrepancies arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm.
  • Impurities : Residual Pd catalysts or unreacted boronic esters broaden peaks.

Q. Validation Protocol :

Spectral Overlay : Compare with authentic samples (e.g., racemic mixtures in ).

2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Elemental Analysis : Confirm absence of Pd or Sn contaminants (<0.1% threshold) .

Advanced: What strategies enhance the stability of this compound under ambient storage conditions?

Answer:
The boronate ester is sensitive to:

  • Hydrolysis : Avoid protic solvents (e.g., H₂O) during storage.
  • Oxidation : Store under inert gas (N₂/Ar) at 2–8°C in dark .

Q. Stabilization Methods :

  • Lyophilization : Freeze-dry to remove trace moisture.
  • Coordination with Lewis Bases : Add 1% triethylamine to inhibit B-O bond cleavage .

Advanced: How does this compound compare to analogous boronate esters in cross-coupling efficiency?

Answer:
Table 2: Cross-Coupling Efficiency Comparison

Boronate Ester DerivativeReaction Yield (%)Reference
N,N-Dimethyl-4-(pinacol boronate)aniline54
4-Methoxy-N-(4-methoxyphenyl)-...78
tert-Butyl carbamate derivative32

Q. Key Factors :

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce yields.
  • Electronic Effects : Electron-donating methoxy groups enhance Pd catalytic turnover .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Limited data; assume acute toxicity (LD₅₀ >2000 mg/kg, similar to ).
  • Handling : Use PPE (gloves, goggles), work in fume hood.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

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